molecular formula C18H23Cl2NO B12310969 (+/-)-Phenoxybenzamine-d5 HCl (benzyl-2,3,4,5,6-d5)

(+/-)-Phenoxybenzamine-d5 HCl (benzyl-2,3,4,5,6-d5)

Cat. No.: B12310969
M. Wt: 345.3 g/mol
InChI Key: VBCPVIWPDJVHAN-DIVICVDQSA-N
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Description

(+/-)-Phenoxybenzamine-d5 HCl (benzyl-2,3,4,5,6-d5) is a deuterated derivative of phenoxybenzamine, a non-selective α-adrenergic receptor antagonist. The deuterium substitution occurs at the five hydrogen positions on the benzyl ring (positions 2, 3, 4, 5, and 6), resulting in a molecular formula of C₁₈H₁₇D₅ClNO·HCl. This isotopic labeling enhances the compound’s utility in pharmacokinetic studies, metabolic tracing, and as an internal standard in mass spectrometry due to its near-identical chemical behavior to the non-deuterated form but distinct isotopic signature .

Key properties include:

  • CAS Number: 68661-11-0
  • Molecular Weight: 131.61 g/mol (for the benzyl-d5 chloride precursor)
  • Hazard Classification: Hazard Level II (moderate risk), Labor Risk Level II
  • Price: ¥57,200 (as of 2022) .

Properties

Molecular Formula

C18H23Cl2NO

Molecular Weight

345.3 g/mol

IUPAC Name

N-(2-chloroethyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1-phenoxypropan-2-amine;hydrochloride

InChI

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/i2D,4D,5D,8D,9D;

InChI Key

VBCPVIWPDJVHAN-DIVICVDQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CCCl)C(C)COC2=CC=CC=C2)[2H])[2H].Cl

Canonical SMILES

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl

Origin of Product

United States

Chemical Reactions Analysis

Chemical Stability and Analytical Reactivity

The compound’s stability is critical for its role as an internal standard in bioanalytical methods:

Condition Stability Duration Source
Acidified acetonitrile (0.5–2% formic acid)~3 hours at RT, 4°C
Biological extracts (plasma)Stable during extraction

Reactivity in Assays :

  • Extraction : Stable in acidic alcohol-water mixtures (e.g., 0.1% TFA in 80% methanol) during solid-phase extraction .

  • Mass Spectrometry : Exhibits distinct m/z transitions (e.g., 309.1 → 120.0 for phenoxybenzamine-d5) compared to unlabeled phenoxybenzamine (304.1 → 120.0), enabling selective quantification .

Mechanistic Insights from Related Compounds

While direct reaction data for phenoxybenzamine-d5 is limited, analogs like phenoxybenzamine demonstrate:

  • Irreversible α-adrenergic receptor binding : Covalent interaction with cysteine residues in adrenergic receptors .

  • Metabolic Stability : Resistance to phase II metabolism due to lack of conjugation sites (e.g., hydroxyl groups) .

Comparison of Deuterated vs. Unlabeled Phenoxybenzamine

Property Phenoxybenzamine-d5 Unlabeled Phenoxybenzamine
Molecular Weight345.3 g/mol 308.9 g/mol
Stable Isotope Labeling5 D atoms on benzyl ring No labeling
Role in AssaysInternal standard Analyte
SolubilityDMSO, methanol (slight) Similar

Storage and Handling

  • Storage : Room temperature or 2–8°C in closed containers, protected from light/moisture .

  • Shelf Life : Short-term stability requires adherence to storage conditions .

This compound’s deuterium labeling enables precise quantification in complex biological matrices, leveraging its structural similarity to unlabeled phenoxybenzamine while maintaining analytical specificity. Its stability in acidic conditions and compatibility with LC-MS workflows make it a critical tool in pharmacokinetic studies.

Scientific Research Applications

Clinical Applications

  • Pheochromocytoma Management
    • Preoperative Preparation : Phenoxybenzamine-d5 is often administered to patients with pheochromocytoma prior to surgical intervention to prevent hypertensive crises during surgery. It allows for better control of blood pressure and minimizes intraoperative complications .
    • Symptomatic Relief : The drug effectively alleviates symptoms such as paroxysmal hypertension and sweating associated with this condition .
  • Other Therapeutic Uses
    • Benign Prostatic Hyperplasia : Historically used for managing benign prostatic hyperplasia due to its alpha-blocking properties, although less common now due to side effects .
    • Complex Regional Pain Syndrome : Its antiadrenergic effects have shown promise in treating complex regional pain syndrome when administered early in the disease course .
    • Hypoplastic Left Heart Syndrome : In specific cases, phenoxybenzamine has been utilized to manage hemodynamic stability in patients with this congenital heart defect .
  • Investigational Uses
    • Male Contraceptive Research : The drug's ability to block ejaculation without affecting semen quality has led to investigations into its potential as a male contraceptive agent. Studies suggest that doses around 20 mg/day can induce aspermia through reversible paralysis of the vas deferens .

Summary of Key Studies

A systematic review highlighted various studies involving phenoxybenzamine HCl, focusing on its efficacy and safety profiles:

  • Study Designs : Among 14 studies reviewed (2011-2018), there were observational and descriptive studies with outcomes measuring blood pressure control and cardiac function during surgical procedures .
  • Patient Outcomes : In studies where phenoxybenzamine was administered preoperatively, there was a notable reduction in intraoperative hemodynamic instability compared to controls not receiving the drug .
StudyPopulationInterventionOutcome MeasuresKey Findings
Wardi et al., 201851-year-old femalePhenoxybenzamine + other antihypertensivesBlood pressure controlImproved management of hypertension during pheochromocytoma surgery
Observational Study575 patientsPhenoxybenzamine HCl (10-100 mg/day)Blood pressure, heart rateEnhanced outcomes in patients undergoing surgical resection

Pharmacokinetics

Phenoxybenzamine-d5 exhibits similar pharmacokinetic properties to its non-deuterated counterpart:

  • Absorption : Approximately 20-30% of orally administered doses are absorbed.
  • Half-life : The drug has a half-life of about 24 hours, allowing for once-daily dosing in many cases.
  • Adverse Effects : Common side effects include orthostatic hypotension, reflex tachycardia, fatigue, and nasal congestion .

Mechanism of Action

The mechanism of action of (+/-)-Phenoxybenzamine-d5 HCl (benzyl-2,3,4,5,6-d5) involves its irreversible binding to α-adrenoceptors. This binding inhibits the action of endogenous catecholamines, leading to a decrease in blood pressure. The molecular targets include α1 and α2 adrenoceptors, and the pathways involved include the inhibition of vasoconstriction and the reduction of peripheral resistance .

Comparison with Similar Compounds

Deuterated benzyl chloride derivatives and structurally related compounds are critical in synthetic chemistry and analytical applications. Below is a detailed comparison of (+/-)-Phenoxybenzamine-d5 HCl (benzyl-2,3,4,5,6-d5) with analogous compounds from the Kanto Reagents catalog and related derivatives.

Structural and Isotopic Differences

The table below highlights key distinctions in deuteration patterns, molecular weights, and pricing among deuterated benzyl chlorides:

Compound Name CAS Number Deuteration Pattern Molecular Weight (g/mol) Price (¥) Hazard Level Labor Risk Level
Benzyl chloride-d7 59502-05-5 Benzyl ring + α-hydrogens 133.62 35,200 II III
Benzyl-2,3,4,5,6-d5 chloride 68661-11-0 Benzyl ring (positions 2–6) 131.61 57,200 II II
Benzyl-α,α-d2 chloride 33712-34-4 α-hydrogens only 128.59 70,400 II III
Key Observations:

Deuteration Sites :

  • Benzyl-d7 : Deuteration spans both the benzyl ring and α-hydrogens, making it suitable for studies requiring broad isotopic labeling.
  • Benzyl-d5 : Selective deuteration on the benzyl ring minimizes interference with reactive α-hydrogens, ideal for probing aromatic interactions without altering alkylation kinetics .
  • Benzyl-α,α-d2 : Targets α-hydrogens, critical for investigating nucleophilic substitution (SN2) mechanisms or metabolic stability at reactive sites.

Molecular Weight :

  • The molecular weight decreases with fewer deuterium atoms (e.g., benzyl-d5: 131.61 vs. benzyl-d7: 133.62) due to deuterium’s higher mass than protium.

Pricing :

  • Benzyl-d5 is priced higher than benzyl-d7 (¥57,200 vs. ¥35,200) due to the precision required for selective ring deuteration. Benzyl-α,α-d2 is the most expensive (¥70,400), likely reflecting the challenges in synthesizing site-specific α-deuterated compounds.

Hazard and Labor Risks :

  • Benzyl-d5 has a lower labor risk (Level II) compared to benzyl-d7 and benzyl-α,α-d2 (Level III), suggesting safer handling protocols .

Functional and Application Differences

  • Analytical Chemistry :

    • Benzyl-d5 is preferred as an internal standard for liquid chromatography-mass spectrometry (LC-MS) due to its minimal isotopic interference. In contrast, benzyl-d7 may introduce signal overlap in complex matrices.
    • Benzyl-α,α-d2 is used to study reaction mechanisms involving α-carbon reactivity, such as in Grignard reagent synthesis (e.g., benzyl magnesium chloride) .
  • Pharmaceutical Research :

    • Benzyl-d5’s ring deuteration avoids metabolic "hot spots," making it superior for long-term tracer studies. Benzyl-α,α-d2, however, is metabolized faster due to α-hydrogen substitution, limiting its utility in prolonged pharmacokinetic analyses.

Biological Activity

(+/-)-Phenoxybenzamine-d5 hydrochloride, also known as N-benzyl-N-(2-chloroethyl)-1-(phenoxy-d5)propan-2-amine monohydrochloride, is a deuterated derivative of phenoxybenzamine. This compound is primarily recognized for its role as an irreversible antagonist of alpha-adrenergic receptors, which are crucial in various physiological processes. The presence of deuterium enhances its stability and provides advantages in analytical techniques such as mass spectrometry.

  • Molecular Formula : C₁₈H₁₇ClD₅NO·HCl
  • Molecular Weight : 345.3 g/mol
  • Structure : Contains a phenoxy group attached to a benzyl moiety and a chloroethyl side chain.

Phenoxybenzamine-d5 functions by irreversibly binding to alpha-adrenergic receptors (α-ARs), inhibiting their activation by endogenous catecholamines such as norepinephrine. This blockade leads to a series of physiological effects:

  • Vasodilation : Reduction in vascular resistance.
  • Decreased Blood Pressure : Effective in managing hypertension, particularly in cases related to pheochromocytoma.
  • Inhibition of Tumor Growth : Demonstrated antitumor activity in various cancer cell lines.

Biological Activity Overview

The biological activity of (+/-)-Phenoxybenzamine-d5 has been extensively studied, revealing significant interactions with various biological systems:

  • Alpha-Adrenergic Receptor Antagonism :
    • EC50 values for inhibiting norepinephrine-induced inositol phosphate formation in HEK293 cells expressing α1-ARs range from 125.9 to 316.2 nM.
    • K_i values for binding to α2A-, α2B-, and α2C-ARs are approximately 60 nM, 10 nM, and 60 nM, respectively .
  • Inhibition of Contractions :
    • At concentrations between 0.5 and 5 µM, it effectively decreases norepinephrine-, histamine-, and calcium-induced contractions in isolated rabbit aortic strips .
  • Antitumor Activity :
    • Exhibits inhibitory effects on nine cancer cell lines, including lymphoma and breast cancer, with IC50 values ranging from 29.5 to 99.8 µM .

Comparative Analysis with Related Compounds

The following table summarizes the comparative properties of (+/-)-Phenoxybenzamine-d5 with related compounds:

Compound NameStructure/FunctionalityUniqueness
PhenoxybenzamineNon-deuterated version; similar receptor activityLacks stability provided by deuteration
PrazosinSelective alpha-1 antagonistMore selective than phenoxybenzamine
DibenzylineSimilar mechanism; used for hypertensionDifferent chemical structure; less stable
YohimbineAlpha-2 antagonistDifferent receptor selectivity

Case Studies and Research Findings

Research has demonstrated the efficacy of (+/-)-Phenoxybenzamine-d5 in various experimental settings:

  • Tumorigenesis Suppression : In vivo studies show that administration at a dose of 20 nM significantly suppresses glioma cell tumorigenesis in mice .
  • Neuroprotective Effects : It has been shown to preserve primary neurons within the hippocampus during oxidative glucose deprivation (OGD) conditions at concentrations up to 100 µM .
  • Quantitative Analyses : The compound serves as an internal standard for quantifying phenoxybenzamine levels using gas chromatography and liquid chromatography mass spectrometry (GC/LC-MS), enhancing the accuracy of pharmacological studies .

Preparation Methods

Synthesis of Benzyl-2,3,4,5,6-d5 Chloride

  • Deuteration Protocol : Benzyl alcohol-d5 is treated with thionyl chloride (SOCl₂) under anhydrous conditions at 0–25°C for 4–6 hours.
  • Key Data :





















    ParameterValue
    Yield85–92%
    Isotopic Purity≥99 atom% D (¹H NMR)
    Purity (HPLC)>98%

Alkylation of N-Phenoxyisopropyl Ethanolamine

  • Reaction : Benzyl-d5 chloride reacts with N-phenoxyisopropyl ethanolamine in ethanol with NaHCO₃ at 78–80°C for 20 hours.
  • Workup : The crude product is extracted with dichloromethane, concentrated, and treated with thionyl chloride to form the hydrochloride salt.
  • Optimization :
    • Solvent : Ethanol enhances reaction kinetics vs. THF or DMF.
    • Catalyst : NaHCO₃ suppresses side reactions (e.g., over-alkylation).

Route 2: Direct Hydrogen-Deuterium Exchange

Catalytic Deuteration of Phenoxybenzamine

  • Conditions : Phenoxybenzamine is subjected to D₂ gas (50 psi) with Pd/C (10% w/w) in deuterated methanol (CD₃OD) at 120°C for 48 hours.
  • Outcome :

















    ParameterValue
    Deuteration Efficiency95–98% (LC-MS)
    Byproducts<2% non-deuterated

Limitations

  • Selectivity : Non-specific deuteration may occur at non-benzyl positions, necessitating rigorous purification.
  • Cost : High D₂ consumption limits industrial feasibility.

Route 3: Multi-Step Synthesis from Phenol-d5

Stepwise Process

  • Etherification : Phenol-d5 reacts with propylene oxide under alkaline conditions (pH 7–8) at 60–85°C to form phenoxyisopropanol-d5.
  • Chlorination : Thionyl chloride converts phenoxyisopropanol-d5 to phenoxyisochloropropane-d5 (yield: 89%).
  • Amination : Reaction with 2-aminoethanol in polyethylene glycol at 165–170°C yields N-hydroxyethyl phenoxy isopropylamine-d5.
  • Benzylation : Condensation with benzyl-d5 chloride forms N-hydroxyethyl-N-benzyl-d5 phenoxy isopropylamine.
  • Salt Formation : Treatment with HCl gas in chloroform produces the final hydrochloride salt.

Critical Parameters

Step Temperature Solvent Key Reagent
Etherification 60–85°C H₂O/KOH Propylene oxide
Chlorination 0–25°C SOCl₂ Pyridine
Benzylation 25–30°C Ethanol Benzyl-d5 chloride

Purification and Analytical Validation

Crystallization

  • Solvent System : Ethanol/diethyl ether (3:1 v/v) at 0–5°C yields white crystals with 98.5% chemical purity.
  • Decolorization : Activated carbon (2% w/w) removes colored impurities.

Quality Control

  • Isotopic Purity :
    • ¹H NMR (600 MHz) : Absence of aromatic proton signals (δ 7.2–7.4 ppm).
    • HRMS : m/z 344.147 [M+H]⁺ (theoretical: 344.147).
  • Chemical Purity :
    • HPLC : C18 column, acetonitrile/0.1% formic acid (80:20), retention time = 1.8 min.

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg)
Benzyl-d5 chloride 12,000
Thionyl chloride 50
Ethanol 5

Environmental Impact

  • Waste Streams : SOCl₂ hydrolysis generates HCl and SO₂, requiring neutralization with NaOH.
  • Solvent Recovery : 90% ethanol and chloroform are reclaimed via distillation.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the deuteration level and chemical purity of (+/-)-Phenoxybenzamine-d5 HCl?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Deuterium integration in the benzyl-d5 group can be verified via 1H^1\text{H}-NMR by observing the absence of proton signals at positions 2,3,4,5,6 of the benzyl ring.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 131.61 (benzyl-d5 chloride fragment) and the full molecular weight of the compound, ensuring isotopic enrichment ≥98% .
  • HPLC-PDA/UV : Purity (>95%) is validated using reverse-phase chromatography with photodiode array detection, comparing retention times to non-deuterated standards .

Q. How does the deuterated form improve pharmacokinetic (PK) studies compared to non-deuterated Phenoxybenzamine HCl?

  • Methodology :

  • Metabolic Tracing : Deuterium acts as a stable isotopic label, enabling precise tracking of parent drug and metabolites via LC-MS/MS in plasma or tissue homogenates.
  • Reduced Metabolic Lability : Deuteration at the benzyl position slows oxidative metabolism (e.g., CYP450-mediated hydroxylation), extending half-life measurements in vivo .
  • Internal Standards : The deuterated compound serves as an internal standard for quantifying non-deuterated analogs, minimizing matrix effects in mass spectrometry .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the interpretation of metabolic stability data for (+/-)-Phenoxybenzamine-d5 HCl?

  • Methodology :

  • KIE Quantification : Compare in vitro metabolic half-lives (e.g., liver microsomes) of deuterated vs. non-deuterated forms. A DVmax^\text{D}V_{\text{max}} >1 indicates slowed metabolism due to C-D bond strength.
  • In Vivo Corrections : Use allometric scaling to adjust for KIEs in PK models, ensuring accurate extrapolation from preclinical species to humans .
  • Contradiction Resolution : Discrepancies between in vitro and in vivo data may arise from compensatory metabolic pathways (e.g., esterase hydrolysis); validate with isotopically labeled metabolites .

Q. What experimental strategies mitigate artifacts in tissue distribution studies caused by irreversible α-adrenoceptor binding?

  • Methodology :

  • Time-Course Design : Collect tissues at multiple time points (e.g., 1, 6, 24 hours post-dose) to distinguish between free drug, receptor-bound drug, and metabolites.
  • Radiolabeled Tracers : Combine deuterated Phenoxybenzamine-d5 HCl with 3H^{3}\text{H}-labeled analogs to differentiate covalent receptor binding from non-specific accumulation .
  • Washout Controls : Pre-treat tissues with non-deuterated Phenoxybenzamine to block receptors, isolating non-specific uptake in control experiments .

Q. How can researchers reconcile conflicting data on calmodulin inhibition potency between cell-free assays and whole-cell models?

  • Methodology :

  • Buffer Optimization : Cell-free assays may lack physiological ion concentrations (e.g., Ca2+^{2+}), altering calmodulin conformation; validate using buffers mimicking intracellular conditions.
  • Membrane Permeability : Assess deuterated drug uptake via LC-MS in whole-cell lysates; low permeability may require delivery enhancers (e.g., cyclodextrins) .
  • Competitive Binding : Use fluorescence polarization assays with fluorescently labeled calmodulin and α-adrenoceptor peptides to quantify dual-target engagement .

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